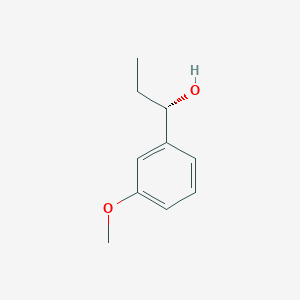
(S)-1-(3-Methoxyphenyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Methoxyphenyl)-1-propanol, also known as (S)-MOP, is a chiral alcohol compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is synthesized using different methods, and it has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of (S)-MOP is not well understood. However, it has been suggested that it interacts with different receptors in the body, including opioid receptors. (S)-MOP has been found to have analgesic effects, which are thought to be mediated by the interaction with opioid receptors.
Biochemical and physiological effects:
(S)-MOP has been found to have various biochemical and physiological effects. It has been found to have analgesic effects, which make it a potential candidate for the development of pain-relieving drugs. Additionally, (S)-MOP has been found to have antitumor effects, which make it a potential candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-MOP has several advantages for lab experiments. It is a chiral compound, which makes it useful in the synthesis of different chiral compounds. Additionally, (S)-MOP is readily available and easy to synthesize. However, (S)-MOP has some limitations, including its low solubility in water, which makes it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the use of (S)-MOP in scientific research. One future direction is the development of pain-relieving drugs that are based on (S)-MOP. Additionally, (S)-MOP can be used as a chiral selector in chromatography to separate enantiomers of different compounds. Another future direction is the development of anticancer drugs that are based on (S)-MOP.
Conclusion:
(S)-1-(3-Methoxyphenyl)-1-propanol is a chiral alcohol compound that has gained significant attention in the scientific community due to its potential in various applications. It is synthesized using different methods and has been found to have various biochemical and physiological effects. (S)-MOP has several advantages for lab experiments, including its chiral nature and ease of synthesis. Additionally, there are several future directions for the use of (S)-MOP in scientific research, including the development of pain-relieving drugs and anticancer drugs.
Métodos De Síntesis
(S)-MOP can be synthesized using different methods, including asymmetric synthesis and resolution of racemic mixtures. Asymmetric synthesis involves the use of chiral reagents to produce a single enantiomer of (S)-MOP. On the other hand, resolution of racemic mixtures involves the separation of enantiomers from a racemic mixture using different techniques such as chromatography.
Aplicaciones Científicas De Investigación
(S)-MOP has been found to have various applications in scientific research. It has been used as a chiral building block in the synthesis of different compounds, including drugs and natural products. (S)-MOP has also been used as a chiral selector in chromatography, where it separates enantiomers of different compounds. Additionally, (S)-MOP has been used as a ligand in asymmetric catalysis, where it promotes enantioselective reactions.
Propiedades
Número CAS |
134677-28-4 |
|---|---|
Nombre del producto |
(S)-1-(3-Methoxyphenyl)-1-propanol |
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(1S)-1-(3-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1 |
Clave InChI |
OTBXPRJLIYBQHF-JTQLQIEISA-N |
SMILES isomérico |
CC[C@@H](C1=CC(=CC=C1)OC)O |
SMILES |
CCC(C1=CC(=CC=C1)OC)O |
SMILES canónico |
CCC(C1=CC(=CC=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






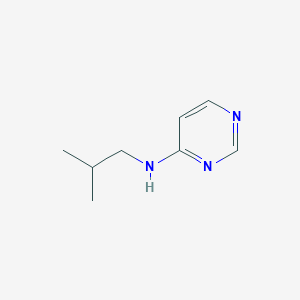
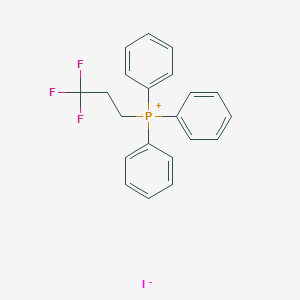


![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)
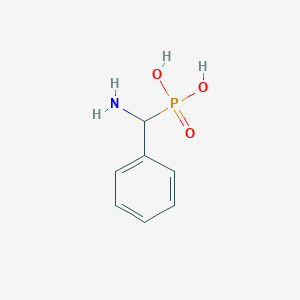
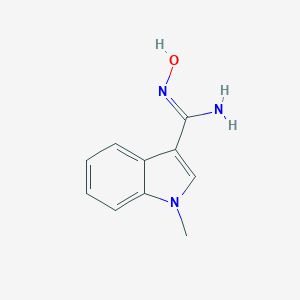
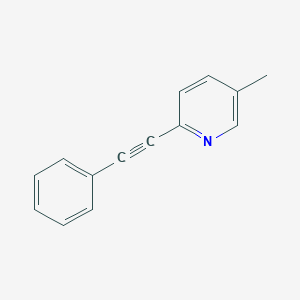
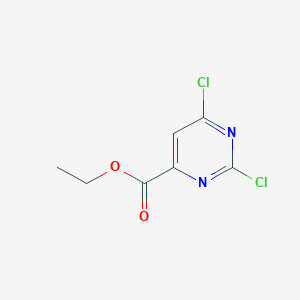
![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)
